

Ethionamide-d3: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Ethionamide-d3

Cat. No.: B10821939

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethionamide-d3**, a deuterated analog of the second-line antituberculosis agent, Ethionamide. This document furnishes essential technical data, a detailed experimental protocol for its application as an internal standard, and a visualization of the metabolic activation pathway of its parent compound, Ethionamide.

Core Technical Data

Ethionamide-d3 serves as a crucial internal standard for the quantitative analysis of Ethionamide in biological matrices through mass spectrometry-based assays. Its physical and chemical properties are summarized below.

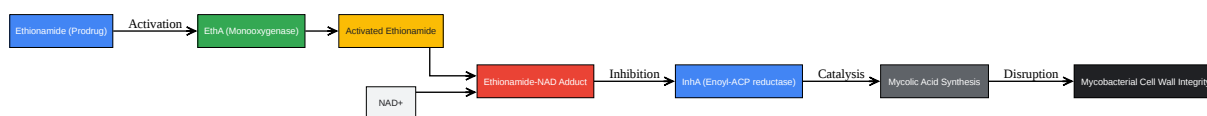
Property	Value
CAS Number	2748267-66-3
Molecular Formula	C ₈ H ₇ D ₃ N ₂ S
Molecular Weight	169.3 g/mol

Mechanism of Action: Ethionamide Bioactivation

Ethionamide is a prodrug that requires metabolic activation within *Mycobacterium tuberculosis* to exert its antibacterial effect. The activation is a critical step in its mechanism of action, which

ultimately leads to the inhibition of mycolic acid synthesis, a vital component of the mycobacterial cell wall.

The bioactivation process is initiated by the bacterial enzyme EthA, a flavin monooxygenase. EthA catalyzes the oxidation of Ethionamide. The activated form of the drug then covalently binds to nicotinamide adenine dinucleotide (NAD⁺) to form an Ethionamide-NAD adduct. This adduct is the active molecule that inhibits the enoyl-acyl carrier protein reductase, InhA. The inhibition of InhA disrupts the fatty acid synthesis pathway, specifically the elongation of C26 fatty acids, which are precursors for mycolic acid production.



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Caption: Bioactivation pathway of Ethionamide in *Mycobacterium tuberculosis*.

Experimental Protocol: Quantification of Ethionamide in Human Plasma

The following is a representative experimental protocol for the quantification of Ethionamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard like **Ethionamide-d3**. This protocol is adapted from a validated method for Ethionamide analysis.

1. Preparation of Standard and Quality Control (QC) Samples

- **Stock Solutions:** Prepare primary stock solutions of Ethionamide and **Ethionamide-d3** (as the internal standard, IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

- **Working Solutions:** Prepare serial dilutions of the Ethionamide stock solution to create calibration standards and quality control (QC) samples at various concentrations. The IS working solution should be prepared at a fixed concentration.
- **Spiking:** Spike blank human plasma with the appropriate working solutions to generate calibration standards and QC samples.

2. Sample Preparation (Solid-Phase Extraction)

- To 300 μ L of plasma sample (calibration standard, QC, or unknown), add the internal standard solution.
- Vortex mix the samples.
- Perform a solid-phase extraction (SPE) using a suitable SPE cartridge to remove plasma proteins and other interfering substances.
- Wash the SPE cartridge with an appropriate washing solution.
- Elute the analyte and internal standard from the SPE cartridge with a suitable elution solvent.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

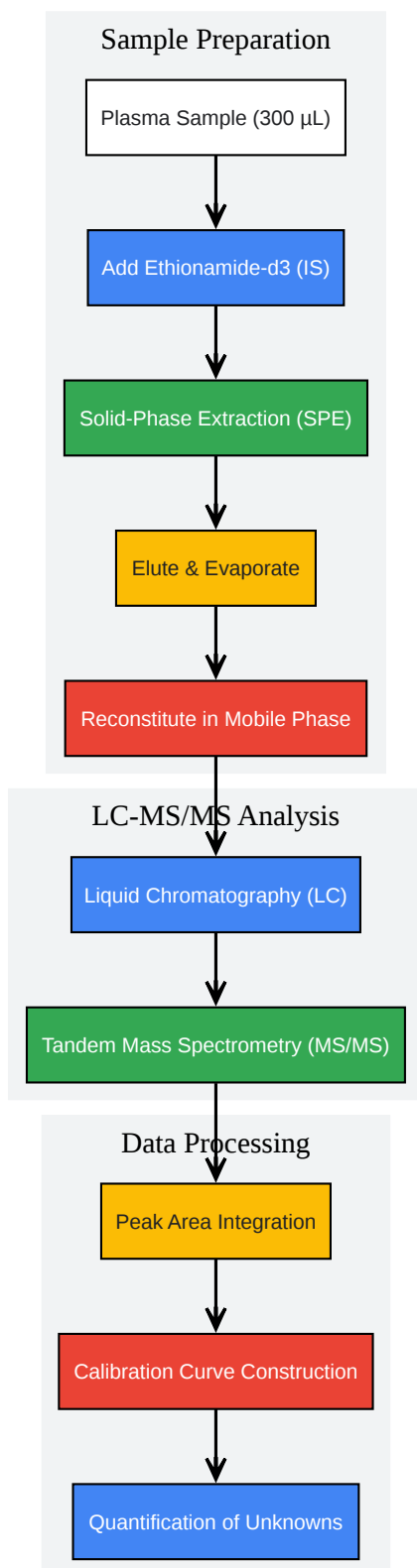
3. LC-MS/MS Analysis

- **Liquid Chromatography (LC):**
 - **Column:** A C18 reversed-phase column is typically used.
 - **Mobile Phase:** A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., acetonitrile).
 - **Flow Rate:** A typical flow rate is around 0.5 mL/min.
 - **Injection Volume:** 10 μ L.

- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for both Ethionamide and **Ethionamide-d3**. The exact m/z values will need to be optimized on the specific mass spectrometer being used.

4. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- Use a weighted linear regression analysis to fit the calibration curve.
- Determine the concentration of Ethionamide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.



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